molecular formula C12H13NO B159499 2-Benzoylvaleronitrile CAS No. 1780-48-9

2-Benzoylvaleronitrile

Cat. No.: B159499
CAS No.: 1780-48-9
M. Wt: 187.24 g/mol
InChI Key: CHOBBVMFOFGSBL-UHFFFAOYSA-N
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Description

2-Benzoylvaleronitrile, also known as 2-benzoylpentanenitrile, is an organic compound with the molecular formula C12H13NO. It is a nitrile derivative characterized by the presence of a benzoyl group attached to a valeronitrile backbone. This compound is utilized in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylvaleronitrile can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with valeronitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of pentenenitrile. This process includes adding pentenenitrile, ethanol, and a novel catalyst into a hydrogenation reaction kettle. The reaction is carried out under controlled hydrogen pressure and temperature conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzoylvaleronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Benzoylvaleric acid.

    Reduction: 2-Benzoylaminopentane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Benzoylvaleronitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-benzoylvaleronitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzoyl group can engage in electrophilic aromatic substitution. These interactions influence various biochemical pathways, making the compound valuable in synthetic chemistry .

Comparison with Similar Compounds

  • 2-Benzoylbutanenitrile
  • 2-Benzoylhexanenitrile
  • 2-Benzoylpropanenitrile

Comparison: 2-Benzoylvaleronitrile is unique due to its specific chain length and the position of the benzoyl group. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-benzoylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-6-11(9-13)12(14)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOBBVMFOFGSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375723
Record name 2-Benzoylvaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-48-9
Record name β-Oxo-α-propylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoylvaleronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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